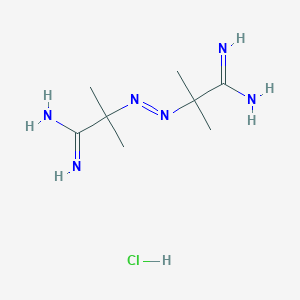

Azobisisobutyramidinium dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azobisisobutyramidinium dichloride (AIBN) is a chemical compound that is widely used in scientific research as a radical initiator. It is a white crystalline powder that is soluble in water and organic solvents. AIBN is a key component in many chemical reactions, including polymerization, cross-linking, and grafting. In

Wirkmechanismus

Azobisisobutyramidinium dichloride works by decomposing into two radicals when heated. These radicals are highly reactive and can initiate a wide range of chemical reactions. Azobisisobutyramidinium dichloride is a thermally stable compound, which means that it can be stored for long periods without decomposing. However, when heated, Azobisisobutyramidinium dichloride decomposes quickly, releasing the radicals that initiate the chemical reaction.

Biochemische Und Physiologische Effekte

Azobisisobutyramidinium dichloride is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that does not interact with biological systems. However, Azobisisobutyramidinium dichloride is toxic when ingested or inhaled, and it should be handled with care.

Vorteile Und Einschränkungen Für Laborexperimente

Azobisisobutyramidinium dichloride has several advantages for lab experiments. It is a highly reactive compound that can initiate a wide range of chemical reactions. It is also thermally stable, which means that it can be stored for long periods without decomposing. Additionally, Azobisisobutyramidinium dichloride is relatively inexpensive and easy to obtain.

However, there are also some limitations to using Azobisisobutyramidinium dichloride in lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. It is also highly reactive, which means that it can be difficult to control the rate of the chemical reaction. Finally, Azobisisobutyramidinium dichloride is not suitable for all types of chemical reactions, and its use may be limited in some applications.

Zukünftige Richtungen

There are many future directions for research on Azobisisobutyramidinium dichloride. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Azobisisobutyramidinium dichloride, such as in the synthesis of new materials or in the production of renewable energy. Additionally, there is a need for more research on the toxicity of Azobisisobutyramidinium dichloride and its effects on the environment. Overall, Azobisisobutyramidinium dichloride is a versatile compound with many potential applications, and there is still much to be learned about its properties and uses.

Synthesemethoden

Azobisisobutyramidinium dichloride is synthesized through the reaction of isobutyronitrile with azodicarbonamide in the presence of hydrochloric acid. The reaction proceeds through a radical mechanism and produces Azobisisobutyramidinium dichloride as the main product. The synthesis of Azobisisobutyramidinium dichloride is a straightforward process, and the compound can be obtained in high yields.

Wissenschaftliche Forschungsanwendungen

Azobisisobutyramidinium dichloride is widely used in scientific research as a radical initiator. It is a key component in many chemical reactions, including polymerization, cross-linking, and grafting. Azobisisobutyramidinium dichloride is used to initiate the polymerization of acrylic and methacrylic monomers, which are used to make a wide range of products, including paints, adhesives, and plastics. Azobisisobutyramidinium dichloride is also used to cross-link polymers, which improves their mechanical properties and makes them more resistant to heat and chemicals. Additionally, Azobisisobutyramidinium dichloride is used to graft polymers onto surfaces, which can improve their adhesion and durability.

Eigenschaften

CAS-Nummer |

15453-05-1 |

|---|---|

Produktname |

Azobisisobutyramidinium dichloride |

Molekularformel |

C8H19ClN6 |

Molekulargewicht |

234.73 g/mol |

IUPAC-Name |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C8H18N6.ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;/h1-4H3,(H3,9,10)(H3,11,12);1H |

InChI-Schlüssel |

QMYCJCOPYOPWTI-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |

Kanonische SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |

Andere CAS-Nummern |

2997-92-4 15453-05-1 |

Verwandte CAS-Nummern |

13217-66-8 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)